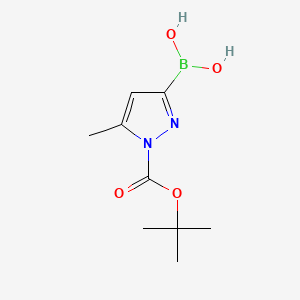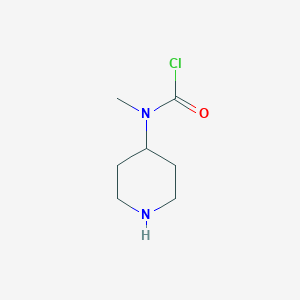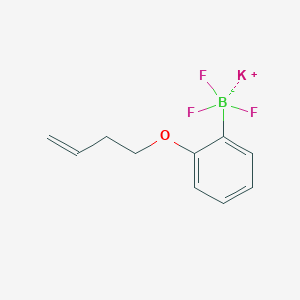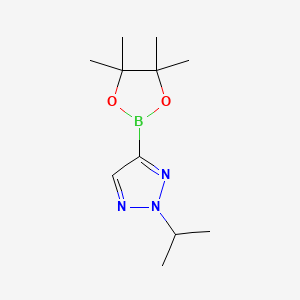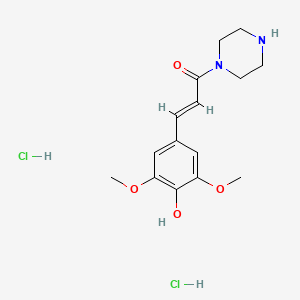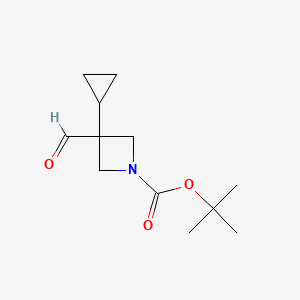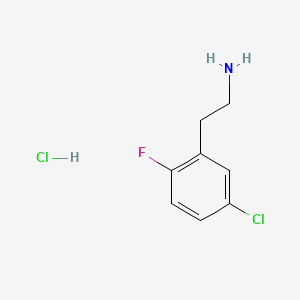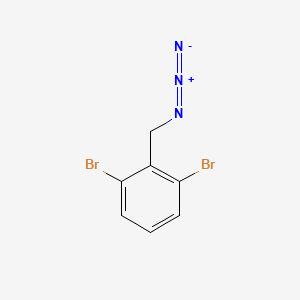
2-(Azidomethyl)-1,3-dibromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-1,3-dibromobenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with two bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-dibromobenzene typically involves the introduction of an azido group to a dibromobenzene precursor. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide, reacts with a halomethylated dibromobenzene under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-1,3-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
2-(Azidomethyl)-1,3-dibromobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
作用機序
The mechanism of action of 2-(Azidomethyl)-1,3-dibromobenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can further participate in various chemical transformations .
類似化合物との比較
Similar Compounds
2-(Azidomethyl)benzene: Lacks the bromine substituents, resulting in different reactivity and applications.
1,3-Dibromo-2-methylbenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
2-(Azidomethyl)-1,4-dibromobenzene: Positional isomer with different reactivity due to the placement of bromine atoms.
特性
分子式 |
C7H5Br2N3 |
|---|---|
分子量 |
290.94 g/mol |
IUPAC名 |
2-(azidomethyl)-1,3-dibromobenzene |
InChI |
InChI=1S/C7H5Br2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 |
InChIキー |
JIHIFNAJQVBLTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)CN=[N+]=[N-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
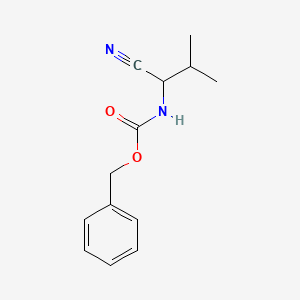
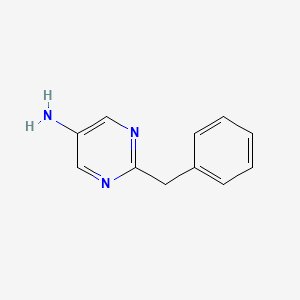
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
